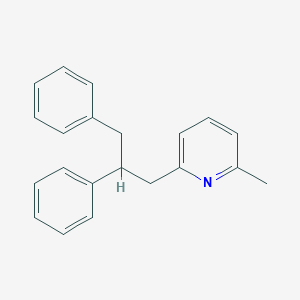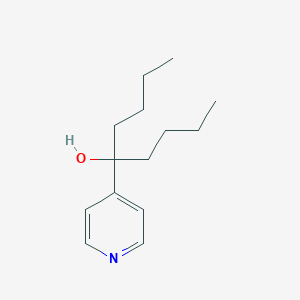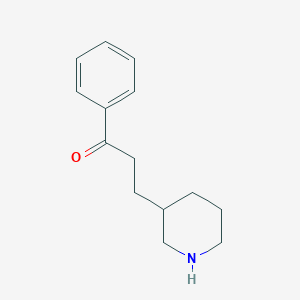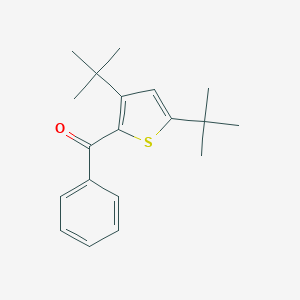
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that belongs to the class of ketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of specific biological compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone are not well documented. However, it is known to have potential anti-inflammatory, anti-cancer, and anti-viral activity.
Advantages and Limitations for Lab Experiments
The advantages of using (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone in lab experiments are its high purity, stability, and ease of use. However, the limitations of using this compound are its potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several future directions for the research and application of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone. These include the synthesis of novel compounds with potential biological activity, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. Additionally, there is a need for further research into the potential toxicity of this compound and its safe handling in lab experiments.
Conclusion:
In conclusion, (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is a synthetic compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential anti-inflammatory, anti-cancer, and anti-viral activity, and its future directions include the synthesis of novel compounds, the development of new synthetic methods, and the investigation of its mechanism of action and physiological effects. However, its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling are limitations that need to be addressed.
Synthesis Methods
The synthesis of (3,5-Ditert-butyl-2-thienyl)(phenyl)methanone involves the reaction of 2-thiophenecarboxylic acid with tert-butyl magnesium chloride, followed by the reaction with benzophenone. The final product is obtained through the purification process using chromatography techniques.
Scientific Research Applications
(3,5-Ditert-butyl-2-thienyl)(phenyl)methanone is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of novel compounds with potential biological activity, such as anti-inflammatory, anti-cancer, and anti-viral agents.
properties
Molecular Formula |
C19H24OS |
|---|---|
Molecular Weight |
300.5 g/mol |
IUPAC Name |
(3,5-ditert-butylthiophen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C19H24OS/c1-18(2,3)14-12-15(19(4,5)6)21-17(14)16(20)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
VYQAIPNCGIAQAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)C(=O)C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
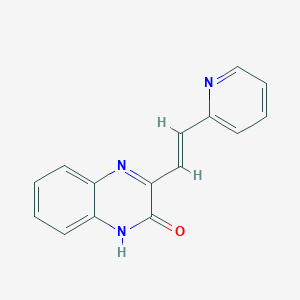
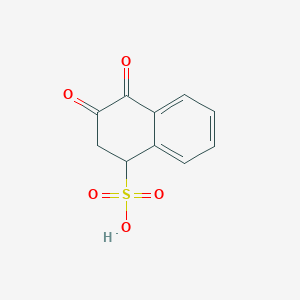

![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
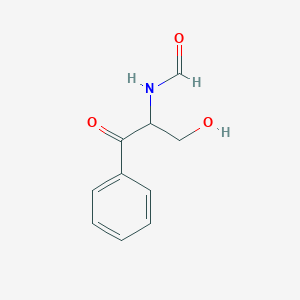
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)
